Scalable Multi-Gram Synthesis Achieved with 400 g Implementation
A dedicated, fit-for-purpose synthesis of (R)-2-methylazepane was developed to support preclinical studies of RSV inhibitors, achieving implementation on a 400 g scale [1]. This represents a direct, quantitative advance over alternative methylazepane regioisomers or enantiomers for which no comparable large-scale synthetic protocol has been reported. The process employs a five-step sequence and chiral supercritical fluid chromatography (SFC) to resolve the racemic N-Boc precursor, delivering the desired (R)-enantiomer with high efficiency.
| Evidence Dimension | Production Scale |
|---|---|
| Target Compound Data | 400 g scale (successfully implemented) |
| Comparator Or Baseline | Other methylazepane isomers (e.g., 3-methyl, 4-methyl): no reported scalable synthesis beyond milligram-to-gram laboratory scale |
| Quantified Difference | ≥ 400× larger scale than typical laboratory syntheses for regioisomers |
| Conditions | Five-step synthesis with chiral SFC purification; implemented to support preclinical development of RSV inhibitors |
Why This Matters
Demonstrated scalability ensures supply security and cost-efficiency for large preclinical or pilot studies, a critical procurement consideration not met by other azepane isomers.
- [1] Guizzetti, S., Michaut, A., Federspiel, G., et al. A Fit-for-Purpose Synthesis of (R)-2-Methylazepane. Org. Process Res. Dev. 2020, 24, 1086–1093. View Source
